molecular formula C8H14N2O3 B13162839 Methyl [(piperidin-3-yl)carbamoyl]formate

Methyl [(piperidin-3-yl)carbamoyl]formate

Cat. No.: B13162839
M. Wt: 186.21 g/mol
InChI Key: VPKCGFJPQRCMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(piperidin-3-yl)carbamoyl]formate: is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl [(piperidin-3-yl)carbamoyl]formate typically involves the reaction of piperidine derivatives with formic acid derivatives. One common method is the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl [(piperidin-3-yl)carbamoyl]formate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl [(piperidin-3-yl)carbamoyl]formate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Piperidine derivatives have shown activity against various biological targets, making them candidates for developing new therapeutic agents .

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of methyl [(piperidin-3-yl)carbamoyl]formate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as neurotransmission, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: Methyl [(piperidin-3-yl)carbamoyl]formate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a carbamoyl and formate group makes it a versatile intermediate in organic synthesis and drug design .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl 2-oxo-2-(piperidin-3-ylamino)acetate

InChI

InChI=1S/C8H14N2O3/c1-13-8(12)7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,10,11)

InChI Key

VPKCGFJPQRCMEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1CCCNC1

Origin of Product

United States

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